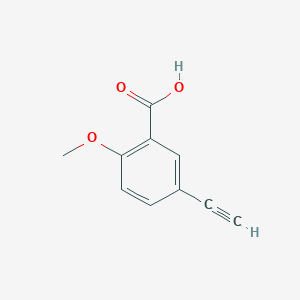

5-Ethynyl-2-methoxybenzoic acid

Description

Contextual Significance of Ethynylated Benzoic Acid Derivatives in Organic and Medicinal Chemistry Research

Ethynylated benzoic acid derivatives, a class to which 5-Ethynyl-2-methoxybenzoic acid belongs, are of considerable importance in the fields of organic and medicinal chemistry. The ethynyl (B1212043) group is a versatile functional handle that can participate in a wide array of chemical transformations. These include the Sonogashira coupling, "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and various cyclization reactions. nih.gov This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.

In medicinal chemistry, the incorporation of an ethynyl group can significantly influence the pharmacological profile of a molecule. It can act as a rigid linker to orient other functional groups, participate in covalent bonding with biological targets, or serve as a bioisostere for other chemical moieties. Benzoic acid derivatives, on their own, are a well-established scaffold in drug discovery, with numerous examples of approved drugs featuring this core structure. The combination of the benzoic acid motif with the reactive ethynyl group creates a powerful platform for the development of new therapeutic agents, particularly in areas like oncology and virology.

Overview of Research Trajectories for this compound

While dedicated research articles focusing solely on this compound are not abundant, its structure suggests several promising research trajectories based on the known applications of its constituent functional groups.

As a Building Block in Complex Synthesis: The primary research trajectory for this compound is its use as a versatile building block. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the ethynyl group is available for coupling reactions. This dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, making it an ideal starting material for the synthesis of complex, polyfunctional molecules.

Development of Novel Heterocyclic Scaffolds: The strategic placement of the ethynyl and carboxyl groups on the benzene (B151609) ring opens up possibilities for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions. Depending on the reaction conditions and the nature of the other reactants, a variety of fused ring systems could be accessible, which are often privileged structures in medicinal chemistry.

Application in "Click" Chemistry and Bioconjugation: The terminal alkyne functionality makes this compound a prime candidate for use in click chemistry. precisepeg.com It can be readily reacted with azide-containing molecules to form stable triazole linkages. This has significant implications for its use as a linker molecule in bioconjugation, for example, in attaching small molecule probes to biomolecules or in the construction of Proteolysis Targeting Chimeras (PROTACs).

Materials Science Applications: The rigid, rod-like nature of the ethynyl group, combined with the potential for polymerization or incorporation into larger supramolecular assemblies, suggests potential applications in materials science. Ethynylated aromatic compounds are known to be precursors to conductive polymers and other functional materials with interesting electronic and photophysical properties.

Fundamental Academic Challenges and Opportunities in the Study of this compound

The study and application of this compound are not without their challenges and corresponding opportunities for academic exploration.

Challenges:

Synthesis and Purification: While the synthesis of ethynylated benzoic acids is generally achievable through established methods like the Sonogashira coupling of a corresponding bromo-benzoic acid derivative with a protected acetylene (B1199291) source, optimizing reaction conditions to achieve high yields and purity can be challenging. sigmaaldrich.com The presence of multiple reactive functional groups necessitates careful selection of protecting group strategies and reaction conditions to avoid undesired side reactions.

Selectivity in Reactions: The bifunctional nature of the molecule presents a challenge in achieving selective reactions at either the carboxylic acid or the ethynyl group. Developing orthogonal reaction conditions that allow for the independent manipulation of these two functional groups is a key area for research.

Limited Commercial Availability in Bulk: While available from some chemical suppliers in research quantities, its availability in larger, industrial-scale quantities may be limited, potentially hindering its use in large-scale applications without the development of a robust and cost-effective synthesis route. sigmaaldrich.com

Opportunities:

Exploration of Novel Reaction Methodologies: The unique substitution pattern of this compound provides an excellent platform for the development and validation of new synthetic methodologies. This includes exploring novel catalysts for coupling reactions, developing new cyclization strategies, and investigating its reactivity in multicomponent reactions.

Discovery of New Bioactive Molecules: There is a significant opportunity to use this compound as a starting point for the synthesis of libraries of novel compounds for biological screening. Its potential to generate diverse and complex molecular architectures makes it a valuable tool in the search for new drug candidates.

Development of Functional Materials: The potential for this molecule to be used in the creation of new materials with tailored properties is an exciting area of research. Investigating its polymerization behavior and its ability to form self-assembled monolayers or metal-organic frameworks could lead to the discovery of materials with applications in electronics, sensing, and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOJREJSRFTUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynyl 2 Methoxybenzoic Acid

Strategic Approaches for the Installation of the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group onto the aromatic ring is a critical step in the synthesis of 5-ethynyl-2-methoxybenzoic acid. Two principal strategies have proven effective: palladium-catalyzed ethynylation reactions and the use of a protected ethynyl equivalent followed by deprotection.

Sonogashira Cross-Coupling and Related Palladium-Catalyzed Ethynylation Reactions

The Sonogashira cross-coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. researchgate.net This reaction is frequently employed in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. hes-so.ch

In the context of synthesizing this compound, a suitable aryl halide precursor, such as a bromo or iodo derivative of 2-methoxybenzoic acid, is reacted with a source of acetylene (B1199291). The general catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired ethynylated product and regenerate the palladium(0) catalyst. hes-so.ch A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction conditions. hes-so.ch

Table 1: Key Components in Sonogashira Cross-Coupling

| Component | Role in the Reaction |

| Palladium Catalyst | Facilitates the cross-coupling of the aryl halide and the alkyne. |

| Copper(I) Co-catalyst | Activates the alkyne by forming a copper acetylide intermediate. hes-so.ch |

| Base | Neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide. |

| Aryl Halide | Provides the aromatic scaffold onto which the ethynyl group is installed. |

| Alkyne Source | Provides the ethynyl moiety. |

Synthesis via Ethynyltrimethylsilane and Subsequent Deprotection Strategies

An alternative and often advantageous approach involves the use of ethynyltrimethylsilane as a protected acetylene equivalent. sigmaaldrich.comsigmaaldrich.com This strategy allows for the introduction of the ethynyl group under conditions that might not be compatible with the free alkyne. The trimethylsilyl (B98337) (TMS) group serves as a protecting group that can be readily removed in a subsequent step.

The synthesis typically begins with a Sonogashira-type coupling of an appropriately substituted aryl halide with ethynyltrimethylsilane. sigmaaldrich.comsigmaaldrich.com Following the successful coupling, the TMS group is cleaved to reveal the terminal alkyne. This deprotection is commonly achieved under mild basic conditions, for instance, using potassium carbonate in methanol, or with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Properties of Ethynyltrimethylsilane

| Property | Value |

| Chemical Formula | C5H10Si scbt.com |

| Molecular Weight | 98.22 g/mol scbt.com |

| Boiling Point | 53 °C sigmaaldrich.com |

| Density | 0.709 g/cm³ sigmaaldrich.com |

Regioselective Synthesis of this compound Precursors

The successful synthesis of this compound hinges on the regioselective preparation of precursors that bear the necessary functional groups in the correct positions on the aromatic ring. This requires careful control over the substitution patterns during the synthesis. For instance, the synthesis of 2-aminomethylated estrone (B1671321) derivatives can be achieved with high regioselectivity through a three-component Mannich reaction. nih.gov Similarly, the synthesis of 5-(1,2,3-triazol-1-yl)isoxazoles can be accomplished through the cyclization of 5-azidoisoxazoles with active methylene (B1212753) compounds. researchgate.net

Integration of Carboxylic Acid and Methoxy (B1213986) Functional Groups in Synthetic Pathways

The presence of both a carboxylic acid and a methoxy group on the benzene (B151609) ring requires synthetic strategies that are compatible with these functionalities. The methoxy group is generally stable under a variety of reaction conditions. The carboxylic acid, however, may require protection, often as an ester, to prevent unwanted side reactions during steps like the Sonogashira coupling. For example, the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid has been achieved in two steps from 2-methoxy-4-acetaminomethyl benzoate. google.com Another approach involves the synthesis of methoxybenzoic acid from an alkali metal methoxybenzoate, which is prepared through a nucleophilic substitution reaction followed by hydrolysis and acidification. google.com

Advanced Synthetic Transformations for Derivatization of this compound

The ethynyl group and the carboxylic acid moiety of this compound serve as versatile handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The terminal alkyne can readily participate in reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further Sonogashira couplings to create extended π-systems, and various cyclization reactions. The carboxylic acid can be converted into esters, amides, or other acid derivatives, providing another avenue for structural diversification and the introduction of new functionalities.

Chemical Reactivity and Transformative Potential of 5 Ethynyl 2 Methoxybenzoic Acid

Ethynyl (B1212043) Group Reactivity in Bioorthogonal and Bioconjugation Chemistry

The terminal ethynyl group is a key functional handle for a variety of chemical transformations, most notably in the realm of bioorthogonal chemistry. This field focuses on reactions that can occur in living systems without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. organic-chemistry.org This reaction involves the coupling of a terminal alkyne, such as the one present in 5-ethynyl-2-methoxybenzoic acid, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is significantly accelerated compared to the uncatalyzed version, with rate enhancements of 10⁷ to 10⁸. organic-chemistry.org

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. wikipedia.org This is achieved through the coordination of the Cu(I) catalyst to the alkyne, which increases the acidity of the terminal proton. wikipedia.org Subsequent deprotonation by a base leads to the formation of the copper acetylide. This intermediate then reacts with an azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the stable triazole product, regenerating the Cu(I) catalyst. organic-chemistry.org Theoretical studies, such as those using density functional theory (DFT), have been instrumental in elucidating the finer details of this catalytic cycle, including the structures of intermediates and transition states. organic-chemistry.orgnih.gov

Experimental and theoretical evidence suggests that the active catalytic species may involve more than one copper atom, potentially breaking down from a polynuclear pre-catalyst into smaller, highly active species. nih.gov The reaction is sensitive to the electronic nature of the substituents on both the alkyne and the azide, which can influence the rate of the reaction. nih.gov

Successful application of the CuAAC reaction, particularly in bioconjugation, often requires careful optimization of the reaction conditions to ensure high yields and prevent side reactions. nih.gov Key parameters that can be adjusted include the copper source, the ligand, the reducing agent, and the solvent.

| Parameter | Considerations for Optimization |

| Copper Source | Cu(I) salts can be used directly, but are prone to oxidation. More commonly, Cu(II) salts (e.g., CuSO₄) are used in conjunction with a reducing agent to generate the active Cu(I) species in situ. wikipedia.org |

| Ligands | Chelating ligands are often employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. jenabioscience.com Tris(triazolylmethyl)amine ligands are commonly used to protect the catalyst from oxidation. jenabioscience.com |

| Reducing Agent | Sodium ascorbate (B8700270) is a widely used reducing agent, but its byproducts can sometimes lead to unwanted side reactions with sensitive biomolecules. nih.govjenabioscience.com |

| Additives | Additives like aminoguanidine (B1677879) can be used to trap reactive byproducts of ascorbate oxidation, thereby protecting sensitive substrates. nih.govjenabioscience.com |

| Solvent | The reaction is tolerant of a wide range of solvents, including aqueous buffers, which is crucial for bioconjugation applications. organic-chemistry.org |

| Temperature | While the reaction often proceeds efficiently at room temperature, increasing the temperature can sometimes lead to the formation of the undesired 1,5-substituted triazole byproduct. researchgate.net |

| Catalyst Loading | In some systems, catalyst loadings as low as 25-50 ppm have been shown to be effective. nih.gov |

Ultrasound has also been explored as a method to enhance the rate and efficiency of CuAAC reactions, offering a green and efficient alternative to traditional heating. researchgate.net

Alternative Alkyne Coupling Reactions for Complex Architectures

While the CuAAC reaction is highly versatile, other coupling reactions involving the ethynyl group can be utilized to construct different types of molecular architectures. For instance, the Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netredalyc.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. gelest.com

Furthermore, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgwikipedia.org Unlike CuAAC, RuAAC can also be employed with internal alkynes, leading to fully substituted triazoles. organic-chemistry.org

Protection and Deprotection Strategies for the Terminal Alkyne

In multi-step syntheses, it is often necessary to protect the terminal alkyne to prevent it from reacting prematurely. A common strategy is the use of silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). gelest.comccspublishing.org.cn These groups can be readily introduced and later removed under specific conditions.

For example, the TMS group can be cleaved using mild conditions like potassium carbonate in methanol, while the bulkier TIPS group often requires a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). gelest.com Selective deprotection is also possible; for instance, a TMS group can be removed in the presence of a TIPS group. gelest.com Another protecting group, diphenylphosphoryl (Ph₂P(O)), offers the advantage of high polarity, which can facilitate the purification of products. ccspublishing.org.cn

The acetone-protected alkyne, 2-methyl-3-butyn-2-ol, is another frequently used starting material in Sonogashira couplings. sioc-journal.cn The deprotection to reveal the terminal alkyne is typically achieved by heating with a base like potassium hydroxide (B78521) in a suitable solvent such as toluene (B28343) or 1,4-dioxane. sioc-journal.cn

| Protecting Group | Common Deprotection Reagents |

| Trimethylsilyl (TMS) | K₂CO₃/MeOH, TBAF/THF gelest.com |

| Triisopropylsilyl (TIPS) | TBAF/THF, AgF/MeOH redalyc.orggelest.com |

| Diphenylphosphoryl (Ph₂P(O)) | t-BuOK, MeMgBr ccspublishing.org.cn |

| 2-hydroxyprop-2-yl (from acetone) | KOH/Toluene (reflux), KOH/1,4-dioxane (60°C) sioc-journal.cn |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group on this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives. Standard organic transformations can be applied to this functional group. For example, carboxylic acids can be converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.

Furthermore, the carboxylic acid can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The resulting alcohol can then participate in a wide range of subsequent reactions.

In the solid state, carboxylic acids often form hydrogen-bonded dimers. nih.govmdpi.com This self-assembly can influence the crystal packing and physical properties of the compound.

Esterification Reactions for Modulating Physicochemical Properties

The carboxylic acid moiety of this compound is readily converted into esters, a fundamental transformation for altering the compound's physicochemical properties such as solubility, lipophilicity, and volatility. The Fisher esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. jocpr.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation by activating the carboxylic acid. jocpr.com This method is particularly useful as it converts the carboxylic acid into a highly reactive intermediate, which is then attacked by the alcohol, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. jocpr.com The modification of the hydroxyl group on polymers like poly(2-hydroxyethyl methacrylate) through esterification with various carboxylic acids demonstrates the broad applicability of this reaction. jocpr.com Furthermore, photolabile benzoin (B196080) esters have been used as protecting groups for carboxylic acids, indicating another potential modification pathway. acs.org

Table 1: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water to drive to completion. jocpr.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Forms a stable activated intermediate; mild reaction conditions; forms a DCU precipitate. jocpr.com |

Amidation Reactions for Peptide and Bioconjugate Synthesis

The synthesis of amides from the carboxylic acid group is a critical transformation that allows this compound to be incorporated into peptides or conjugated with other biomolecules. This process, known as peptide coupling, involves the activation of the carboxyl group to facilitate its reaction with an amine. bachem.com The formation of the amide bond is a core reaction in solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. researchgate.netnih.gov

A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization. bachem.com Carbodiimides like DCC and diisopropylcarbodiimide (DIC) are common activators. bachem.com The efficiency of these reactions can be enhanced by the use of additives. The activated carboxylic acid forms a reactive intermediate which is then subjected to nucleophilic attack by the amino group of an amino acid or peptide. bachem.com This methodology provides a route to synthesize unnatural amino amides and peptides. researchgate.net The ability to form amide bonds is fundamental for creating novel molecular probes and therapeutic agents, where the ethynyl group can serve as a handle for further modifications via click chemistry.

Table 2: Selected Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used for activating carboxyl groups. bachem.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | High coupling efficiency. |

Reactivity Profile of the Methoxy (B1213986) Substituent

The methoxy (-OCH₃) group at the 2-position significantly influences the electronic environment of the aromatic ring. As an electron-donating group, it increases the electron density of the benzene (B151609) ring through its resonance effect, making the ring more susceptible to electrophilic attack. msu.edu This electron-donating nature also affects the acidity of the carboxylic acid. youtube.com Studies on substituted benzoic acids show that electron-donating groups can modulate the dissociation of the carboxylic proton. nih.gov The methoxy group's presence is also a key factor in directing the regioselectivity of certain reactions, such as rhodium-catalyzed C-H activation and annulation, where both steric and coordination effects of the methoxy group play a role. mdpi.com

Aromatic Ring Functionalization and Cyclization Pathways

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The functionalization of the aromatic ring of this compound is governed by the directing effects of its three substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), an electrophile attacks the electron-rich benzene ring. msu.edumasterorganicchemistry.com The substituents on the ring dictate the position of the incoming electrophile.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. libretexts.org

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group because it withdraws electron density from the ring. nih.gov

Ethynyl group (-C≡CH): This group is considered to be deactivating and meta-directing.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions require a nucleophile to replace a leaving group on the aromatic ring. chemistrysteps.com This mechanism is generally less common than EAS and has stringent requirements: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. chemistrysteps.com this compound itself is not a suitable substrate for SₙAr as it lacks a leaving group and its electron-donating methoxy group disfavors the reaction. For SₙAr to occur, the molecule would need to be further functionalized, for instance, by introducing a nitro group and a halide.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | 2 | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | 1 | Deactivating | Meta |

Intramolecular Cyclization and Lactonization Studies of Ethynyl-Methoxybenzoic Acid Analogues

The arrangement of functional groups in analogues of this compound presents opportunities for intramolecular cyclization reactions to form new heterocyclic structures. A particularly relevant transformation is lactonization, the formation of a cyclic ester (lactone). This typically involves the intramolecular reaction of a hydroxyl group with a carboxylic acid. youtube.com

In the context of ethynyl-containing benzoic acids, the alkyne can be transformed into a group that participates in cyclization. For example, hydration of the ethynyl group could yield a ketone, which could then be reduced to a hydroxyl group. If this hydroxyl group is positioned appropriately, it can undergo an intramolecular esterification with the carboxylic acid to form a lactone. youtube.com Studies on phenoxyethynyl diols have shown that they can undergo silver-catalyzed intramolecular cyclization to yield α,β-unsaturated lactones. nih.gov Similarly, complex cascade reactions involving o-(2-acyl-1-ethynyl)benzaldehydes and amino acid derivatives can lead to the formation of isobenzofurans and other fused ring systems through selective cyclization pathways, such as a 5-exo-dig cyclization. nih.gov These examples highlight the potential of the ethynyl and carboxylic acid groups to serve as partners in building intricate polycyclic molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is fundamental in defining the carbon-hydrogen framework of 5-Ethynyl-2-methoxybenzoic acid. By analyzing the chemical shifts, splitting patterns, and coupling constants, the exact placement of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The methoxy (B1213986) group protons will present as a sharp singlet around 3.8-4.0 ppm. The terminal ethynyl (B1212043) proton gives rise to a characteristic singlet near 3.0 ppm. The three aromatic protons will appear in the 7.0-8.0 ppm region, with their specific splitting patterns (e.g., doublets, doublet of doublets) dictated by their coupling with adjacent protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The aromatic carbons resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The two sp-hybridized carbons of the ethynyl group have characteristic shifts in the 75-85 ppm region. The methoxy carbon itself will produce a signal around 56 ppm. rsc.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show correlations between adjacent aromatic protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~168 |

| Aromatic (C-H) | 7.0 - 8.0 (multiplets) | 110 - 140 |

| Methoxy (-OCH₃) | ~3.9 (singlet) | ~56 |

| Ethynyl (-C≡CH) | ~3.1 (singlet) | ~83 (-C≡) and ~78 (≡CH) |

| Aromatic (quaternary) | - | 115 - 160 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxyl group will produce a strong, sharp peak around 1700 cm⁻¹. docbrown.info The terminal alkyne is identified by two distinct peaks: a sharp, medium-intensity ≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2100 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching vibrations for the acid and the methoxy ether group are expected in the 1200-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, the C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful confirmatory technique. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Alkyne | ≡C-H stretch | ~3300 | Medium, Sharp |

| Alkyne | C≡C stretch | ~2100 | Weak to Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

| Ether/Acid | C-O stretch | 1000 - 1320 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₁₀H₈O₃), the exact molecular weight is 192.0473 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 192. The fragmentation pattern would likely involve characteristic losses associated with the functional groups. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (M-17) to give an m/z of 175, or the loss of the entire carboxyl group (M-45) to yield an m/z of 147. docbrown.info Other likely fragmentations include the loss of a methyl group (M-15) from the methoxy ether to give an m/z of 177, or the loss of a methoxy radical (M-31) resulting in a peak at m/z 161. libretexts.org The stability of the aromatic ring means that fragments corresponding to the phenyl cation and its derivatives would also be prominent. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Lost Group |

| 192 | [C₁₀H₈O₃]⁺ | Molecular Ion (M⁺) |

| 177 | [C₉H₅O₃]⁺ | •CH₃ |

| 175 | [C₁₀H₇O₂]⁺ | •OH |

| 161 | [C₉H₅O₂]⁺ | •OCH₃ |

| 147 | [C₉H₇O]⁺ | •COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated system. The aromatic ring of this compound, being conjugated with both the carboxylic acid and the ethynyl groups, is expected to absorb UV light. The presence of the electron-donating methoxy group and the extended conjugation from the ethynyl group would likely shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzoic acid. researchgate.net The spectrum would typically be measured in a solvent like ethanol (B145695) or methanol, and would show characteristic absorbance peaks corresponding to the electronic transitions within the substituted benzene chromophore.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. For this compound, with the molecular formula C₁₀H₈O₃, the theoretical elemental composition can be calculated. Experimental results from a combustion analysis of a pure sample should closely match these theoretical values, thereby verifying the empirical and molecular formula of the compound.

Table 4: Elemental Composition of this compound (C₁₀H₈O₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 68.18 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.58 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 27.25 |

| Total | 176.17 | 100.00 |

Note: The molecular weight used for this calculation (176.17) is based on average isotopic masses, while the mass spectrometry value (192.0473) is based on monoisotopic masses.

Applications of 5 Ethynyl 2 Methoxybenzoic Acid in Contemporary Academic Research

Contribution to Molecular Probe Design and Bioconjugation Strategies

The presence of a terminal alkyne group in 5-ethynyl-2-methoxybenzoic acid is central to its utility in the design of molecular probes and bioconjugation strategies. This functional group serves as a handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular fragments.

Development of Alkyne-Tagged Biomolecules for Cellular and In Vitro Studies

The concept of incorporating small, non-native functional groups into biomolecules has revolutionized the study of cellular processes. The alkyne group, being small and biologically inert, is an ideal tag for such purposes. While direct research specifically detailing the use of this compound for tagging biomolecules is emerging, the principle is well-established with analogous compounds. For instance, ethynyl-functionalized nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used to label newly synthesized DNA in cells. researchgate.net This allows researchers to visualize and quantify DNA replication, a cornerstone of cell proliferation studies.

The carboxylic acid moiety of this compound provides a convenient point of attachment to various biomolecules, such as proteins, peptides, or nucleic acids, through standard amide bond formation. Once incorporated, the alkyne tag can be selectively reacted with an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govlumiprobe.com This bioorthogonal ligation strategy enables the specific and efficient labeling of target biomolecules in complex biological systems, facilitating their visualization and functional analysis. uwo.ca

The table below illustrates the principle of using alkyne-tagged small molecules in bioorthogonal labeling.

| Biomolecule Class | Alkyne-Tagged Analog Example | Application |

| DNA | 5-Ethynyl-2'-deoxyuridine (EdU) | DNA replication imaging |

| RNA | 5-Ethynyluridine (EU) | RNA transcription analysis |

| Proteins | L-Homopropargylglycine (HPG) | Protein synthesis monitoring |

Synthesis of Fluorescent Labels and Imaging Agents

The ethynyl (B1212043) group of this compound is a valuable building block for the synthesis of novel fluorescent dyes and imaging agents. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool in this context. nih.govscielo.org.mx This reaction allows for the direct attachment of the this compound scaffold to a variety of fluorophore core structures.

For example, a general strategy involves the Sonogashira coupling of an ethynyl-functionalized precursor with a halogenated aromatic dye. This approach has been successfully employed in the synthesis of fluorescent C-nucleosides, where an ethynyl-sugar intermediate is coupled with various brominated or iodinated fluorophores. nih.gov The resulting fluorescent nucleosides can then be incorporated into DNA or RNA for imaging applications. Although not specifically using this compound, this methodology highlights its potential. The carboxylic acid group on the benzoic acid ring could be further modified to enhance water solubility or to introduce specific targeting moieties, thereby creating highly tailored imaging agents for cellular and in vivo studies. nih.govnih.gov

Role as a Building Block in Complex Chemical Synthesis

Beyond its use in bioconjugation, this compound serves as a versatile building block for the construction of more complex organic molecules, including those with potential therapeutic applications.

Intermediate in the Synthesis of Diverse Organic Molecules and Analogs

The reactive alkyne and carboxylic acid functionalities of this compound allow for its participation in a wide array of organic reactions, making it a valuable intermediate in multi-step syntheses. The Sonogashira coupling reaction is again a key transformation, enabling the formation of carbon-carbon bonds and the construction of extended π-systems. scirp.orgbeilstein-journals.org For instance, the related compound, 4-ethynylbenzoic acid, has been utilized in the synthesis of dendritic helical poly(phenylacetylene)s. sigmaaldrich.com

Furthermore, the alkyne can undergo various other transformations, such as cycloaddition reactions, to generate diverse heterocyclic scaffolds. nih.govnih.govresearchgate.netresearchgate.net The carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, providing further avenues for molecular diversification. This versatility allows chemists to use this compound as a starting material to access a wide range of complex molecular architectures.

Precursor for Scaffolds in Drug Discovery Research

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. nih.govwikipedia.org Heterocyclic compounds, in particular, are prevalent in many approved drugs. nih.gov The structural features of this compound make it an attractive precursor for the synthesis of novel scaffolds for medicinal chemistry.

Application in Materials Science and Supramolecular Chemistry

The rigid, aromatic structure and the presence of both a hydrogen-bond-donating carboxylic acid and a π-rich alkyne group make this compound a promising candidate for applications in materials science and supramolecular chemistry.

The carboxylic acid moiety can participate in the formation of well-defined hydrogen-bonding networks, leading to the self-assembly of molecules into ordered supramolecular structures. nih.govrsc.orgnih.gov The alkyne group can be utilized for post-synthetic modification of polymers or for the construction of novel polymeric materials. uwo.caresearchgate.netrsc.orgnih.govrsc.org For instance, 4-ethynylbenzoic acid has been used to prepare zinc porphyrins for dye-sensitized solar cells, highlighting the potential of ethynylbenzoic acids in functional materials. sigmaaldrich.com

Furthermore, the dicarboxylic acid analogue of the ethynylbenzoic acid core structure can act as an organic linker in the synthesis of metal-organic frameworks (MOFs). universityofgalway.ieuni-hannover.de MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the this compound ligand could lead to the formation of MOFs with unique structures and functionalities.

The table below summarizes the potential applications in materials science.

| Material Class | Potential Role of this compound | Potential Application |

| Polymers | Functional monomer | Creation of "clickable" polymers for surface modification or drug delivery. |

| Supramolecular Assemblies | Building block for hydrogen-bonded networks | Formation of gels, liquid crystals, or other ordered materials. |

| Metal-Organic Frameworks (MOFs) | Organic linker | Synthesis of porous materials for gas storage, separation, or catalysis. |

Lack of Specific Research Data on this compound in Key Application Areas

Despite a comprehensive search of academic and patent literature, specific research detailing the application of the chemical compound This compound in the fields of Metal-Organic Frameworks (MOFs), polymer functionalization, and catalysis remains elusive. While general information on related compounds and broader chemical concepts is available, direct studies focusing on this particular molecule could not be retrieved.

The investigation sought to uncover the use of this compound in the following specific areas of contemporary academic research:

Computational and Theoretical Investigations of 5 Ethynyl 2 Methoxybenzoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule. For 5-Ethynyl-2-methoxybenzoic acid, such studies would typically employ methods like Density Functional Theory (DFT) to model its electronic structure. These calculations could reveal key insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.

The presence of the electron-withdrawing ethynyl (B1212043) group and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring is expected to create a unique electronic environment. Theoretical investigations could quantify the electronic effects of these substituents on the aromatic system and the carboxylic acid functionality. Analysis of the bond lengths and angles, as well as the Mulliken and Natural Bond Orbital (NBO) charges, would provide a detailed picture of the bonding characteristics within the molecule.

Prediction of Spectroscopic Data through Computational Modeling

Computational modeling is a valuable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and intensities, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions.

Similarly, the chemical shifts of the ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and provide a deeper understanding of the electronic environment of the different nuclei. While studies on other benzoic acid derivatives have successfully used these methods, specific predicted spectroscopic data for this compound is not currently available in published literature.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. For this compound, MD simulations could be used to study the rotational freedom around the single bonds, particularly the orientation of the carboxylic acid and methoxy groups relative to the benzene ring. This type of analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Furthermore, MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, could be employed to model the reactivity of the molecule. For instance, the acidity of the carboxylic proton (pKa) could be predicted, and potential reaction pathways, such as those involving the ethynyl group, could be explored. However, to date, no specific molecular dynamics studies on this compound have been reported.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes for 5-Ethynyl-2-methoxybenzoic acid and its derivatives is a key area for future research. Current synthetic strategies often rely on traditional cross-coupling reactions which may involve harsh conditions and the use of toxic reagents. Future efforts will likely focus on the principles of green chemistry to minimize waste and improve safety.

One promising avenue is the use of more sustainable catalysts and reaction media. For instance, recent research has highlighted the potential of pyridine (B92270) in promoting selective acetalization, a common protecting group strategy in organic synthesis, under milder conditions. nih.gov Exploring similar sustainable approaches for the introduction of the ethynyl (B1212043) group could significantly reduce the environmental impact of synthesizing this compound. nih.gov

Furthermore, the development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can enhance efficiency and reduce solvent usage. Investigating enzymatic or chemoenzymatic methods could also offer highly selective and sustainable alternatives to traditional chemical synthesis.

Expansion of Bioorthogonal Chemical Biology Applications

The ethynyl group of this compound makes it a prime candidate for bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govresearchgate.net

Future research will likely focus on expanding the repertoire of bioorthogonal reactions involving this and similar alkynyl-functionalized molecules. This includes the development of new catalyst systems that are more biocompatible and efficient for in vivo applications. researchgate.net While CuAAC is highly efficient, the toxicity of copper has been a concern, leading to the development of copper-free alternatives like SPAAC. nih.govnih.gov Further advancements in ligand design for copper catalysts aim to minimize cellular toxicity while maintaining high reaction rates. researchgate.net

The application of this compound as a bioorthogonal reporter could be extended to various areas of chemical biology. For instance, it could be incorporated into metabolites, amino acids, or nucleic acids to track their synthesis, localization, and interactions within living cells. nih.govnih.gov This "chemical reporter strategy" has been instrumental in studying complex biological processes like glycosylation and protein synthesis. nih.gov The unique spectroscopic properties that could arise from the combination of the ethynyl and methoxybenzoic acid moieties might also be exploited for developing novel fluorogenic probes for real-time imaging.

Advanced Materials Development Incorporating Ethynyl-Methoxybenzoic Acid Units

The rigid, linear structure of the ethynyl group and the potential for hydrogen bonding and aromatic interactions from the methoxybenzoic acid moiety make this compound an attractive monomer for the synthesis of advanced materials. Future research in this area could explore its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.

The alkyne functionality provides a versatile handle for polymerization through various mechanisms, including click chemistry, to create highly ordered and functional polymers. These polymers could possess unique optical, electronic, or mechanical properties. For example, the incorporation of this unit could lead to materials with tailored refractive indices, conductivity, or thermal stability.

In the realm of MOFs, the carboxylic acid group can act as a linker to coordinate with metal ions, while the ethynyl group can be post-synthetically modified to introduce additional functionalities. This could lead to the development of MOFs with enhanced gas storage capacities, catalytic activities, or sensing capabilities.

Deepening Understanding of Structure-Activity Relationships for Targeted Research Applications

A thorough understanding of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for designing molecules with specific biological or material properties. icm.edu.plnih.gov Future research will likely involve a combination of experimental and computational approaches to elucidate how modifications to the chemical structure impact its function.

Systematic modifications of the molecule, such as altering the position of the ethynyl and methoxy (B1213986) groups on the benzene (B151609) ring or introducing other substituents, can provide valuable insights into its activity. nih.govmdpi.com For example, studies on other benzoic acid derivatives have shown that the position of substituents can significantly influence their biological activities. icm.edu.pl The methoxy group, in particular, has been shown to be important for the antimetastatic activity of some anticancer compounds. nih.gov

Computational modeling and quantum chemical calculations can complement experimental studies by predicting the electronic properties, conformation, and reactivity of different derivatives. This can help in the rational design of new compounds with enhanced properties for specific applications, whether it be for improved bioorthogonal reactivity, targeted drug delivery, or the creation of novel materials.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 2-Methoxybenzoic acid | 579-75-9 | C₈H₈O₃ | 152.15 | Methoxy and carboxylic acid groups. sigmaaldrich.com |

| 2-Amino-5-methoxybenzoic acid | 6705-03-9 | C₈H₉NO₃ | 167.16 | Amino, methoxy, and carboxylic acid groups. sigmaaldrich.com |

| 5-Amino-2-methoxybenzoic acid | 3403-47-2 | C₈H₉NO₃ | 167.16 | Amino, methoxy, and carboxylic acid groups. biosynth.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.